molecular formula C10H17Cl2N3O2 B2965342 ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride CAS No. 2305255-47-2

ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride

Cat. No.: B2965342
CAS No.: 2305255-47-2
M. Wt: 282.17
InChI Key: CTZQRPBXCWNYAY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core. The molecule is substituted with an ethyl carboxylate group at position 2 and an amino group at position 6, with two hydrochloride counterions enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .

The dihydrochloride form likely improves aqueous solubility compared to the free base, a critical factor in pharmacokinetics .

Properties

IUPAC Name

ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;;/h6-7H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZQRPBXCWNYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CC(CCC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305255-47-2
Record name ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired product . This method is efficient and can be performed under ambient conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The imidazo[1,2-a]pyridine core allows for diverse functionalization. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride - Ethyl carboxylate (position 2)
- Amino (position 6)
- Dihydrochloride
C₁₁H₁₇Cl₂N₃O₂ ~281.9 Enhanced solubility due to dihydrochloride; potential for hydrogen bonding via amino and carboxylate groups.
Methyl 6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate - Methyl carboxylate (position 2)
- Aminomethyl (position 6)
C₁₀H₁₅N₃O₂ 209.24 Lower molecular weight; ester group may reduce solubility compared to dihydrochloride.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride - Phenyl (position 2)
- Amino (position 3)
- Hydrochloride
C₁₃H₁₆ClN₃ 249.74 Aromatic phenyl group increases lipophilicity; amino group at position 3 alters binding interactions.
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid - Trifluoromethyl (position 2)
- Carboxylic acid (position 8)
C₉H₉F₃N₂O₂ 234.18 Electron-withdrawing CF₃ group enhances metabolic stability; carboxylic acid improves water solubility.
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride - Pyrazole (position 2)
- Amino (position 3)
- Hydrochloride
C₁₁H₁₆ClN₅ 253.73 Pyrazole substituent introduces nitrogen-rich pharmacophore; potential for π-π stacking.

Key Structural and Functional Differences

Substituent Position: The target compound's amino group at position 6 distinguishes it from analogs like 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride, which has an amino group at position 3 . Positional differences significantly impact molecular interactions (e.g., hydrogen bonding, steric effects). Carboxylate esters (ethyl or methyl) at position 2 contrast with trifluoromethyl or pyrazole groups in other analogs, altering electronic properties and bioavailability .

Counterion Effects: The dihydrochloride form of the target compound likely offers superior solubility compared to mono-hydrochloride analogs (e.g., 2-phenyl-...-amine hydrochloride) or free acids (e.g., 2-(trifluoromethyl)-...-carboxylic acid) .

Molecular Weight and Lipophilicity :

  • Compounds with aromatic substituents (e.g., phenyl, pyrazole) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • The target compound’s dihydrochloride form balances lipophilicity and solubility, a critical factor for oral bioavailability.

Biological Activity

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13N3O2·2HCl
  • Molecular Weight : Approximately 265.16 g/mol
  • CAS Number : 2305255-47-2

The biological activity of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound is believed to modulate key biochemical pathways that are critical for therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors to influence signaling pathways associated with various diseases.

Biological Activities

Ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate has been investigated for several biological activities:

  • Antimicrobial Activity : Studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.

Antimicrobial Studies

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate against Gram-positive and Gram-negative bacteria. The results indicated:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Research

In vitro studies have demonstrated that ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate inhibits the growth of various cancer cell lines. A notable study reported:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

The compound’s ability to induce apoptosis in these cells was also observed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, Friedländer’s method can be adapted using 3-amino-2-formylimidazo[1,2-a]pyridine as a precursor, reacting with aldehydes or ketones under acidic conditions to form the imidazo-pyridine core . Post-synthetic modifications (e.g., esterification, Boc protection/deprotection) are used to introduce the ethyl carboxylate and amino groups. Final dihydrochloride salt formation is achieved via HCl treatment in anhydrous solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) : To confirm the imidazo-pyridine scaffold, ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), and amino proton environments.
  • HRMS : For molecular ion verification (e.g., [M+H]⁺ or [M-Cl]⁻ for dihydrochloride forms).
  • FT-IR : To identify N–H stretches (~3300 cm⁻¹ for amines) and ester carbonyl vibrations (~1700 cm⁻¹).
  • X-ray crystallography : For resolving structural ambiguities, particularly stereochemistry in the fused ring system .

Q. What preliminary biological activities are reported for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Derivatives of this scaffold exhibit antiviral, anticonvulsant, and kinase-inhibitory activities. For example, imidazo[1,2-a]pyridines are used as cyclin-dependent kinase (CDK) inhibitors, validated via in vitro kinase assays and cell proliferation studies . Bioactivity screening should include dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes.

Advanced Research Questions

Q. How can researchers optimize the yield and purity of the dihydrochloride salt during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to enhance solubility of intermediates.
  • Acid Stoichiometry : Precise HCl equivalence (2.0–2.2 eq.) ensures complete salt formation without excess acid impurities .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity. Monitor pH (target: 2–3) to prevent freebase precipitation .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variations in:

  • Assay Conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs® kinase panels).
  • Cell Lines : Use isogenic cell models to control for genetic background effects.
  • Compound Stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts .

Q. What strategies are effective for probing the mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure direct binding affinities.
  • Molecular Dynamics (MD) Simulations : Model compound interactions with CDK2/CDK9 active sites to identify key residues (e.g., hinge region hydrogen bonds).
  • Resistance Mutagenesis : Introduce mutations (e.g., T160A in CDK2) to validate binding site hypotheses .

Q. How to design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability.
  • Isotopic Labeling : Use ¹⁴C-labeled compounds for in vivo ADME studies to identify metabolic hotspots.
  • SAR Analysis : Prioritize substitutions at the 6-amino position (e.g., alkylation or aryl groups) to block cytochrome P450-mediated oxidation .

Methodological Considerations

  • Safety : The compound may cause respiratory or skin irritation (H315, H319, H335). Use fume hoods and PPE during handling .
  • Data Validation : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside kinase activity assays) .

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